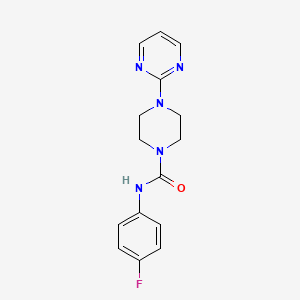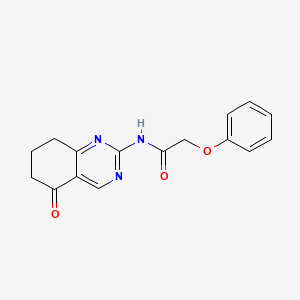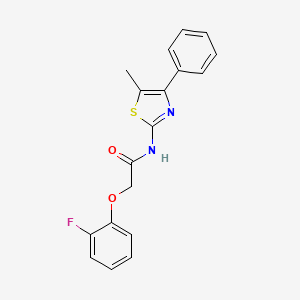![molecular formula C13H12ClN3OS B5751508 N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5751508.png)
N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathway of cytokines, which are involved in immune responses. CP-690,550 has been studied extensively for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis and psoriasis.
Mécanisme D'action
N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide selectively inhibits JAK3, which is involved in the signaling pathway of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound prevents the activation of downstream signaling pathways, which ultimately leads to the suppression of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce inflammation and prevent joint damage in patients with rheumatoid arthritis. It has also been shown to improve skin lesions and reduce the severity of psoriasis. This compound has been shown to selectively target immune cells, which reduces the risk of infections and other adverse effects associated with non-selective immunosuppressive therapies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of JAK3, which makes it an ideal tool for studying the role of JAK3 in immune responses. This compound is also relatively stable and can be easily synthesized in the lab. However, this compound has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal studies. This compound can also have off-target effects on other JAK family members, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide. One direction is the development of more selective JAK3 inhibitors with longer half-lives. Another direction is the investigation of the role of JAK3 in other diseases such as cancer and viral infections. This compound has also been studied for its potential use in combination therapies with other immunosuppressive agents. Finally, the safety and efficacy of this compound in long-term use and in combination with other drugs need to be further investigated.
Méthodes De Synthèse
N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is synthesized through a multi-step process starting from 3-chloroaniline. The first step involves the conversion of 3-chloroaniline to 3-chloroacetanilide, followed by the reaction with 4-methyl-2-thio-uracil to form the intermediate compound. The final step involves the reaction of the intermediate compound with acetic anhydride to yield this compound.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in autoimmune diseases. It has been shown to effectively reduce inflammation and prevent joint damage in patients with rheumatoid arthritis. This compound has also been studied for its potential use in treating other autoimmune diseases such as psoriasis, inflammatory bowel disease, and multiple sclerosis.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3OS/c1-9-5-6-15-13(16-9)19-8-12(18)17-11-4-2-3-10(14)7-11/h2-7H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSQIKVDVLHPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
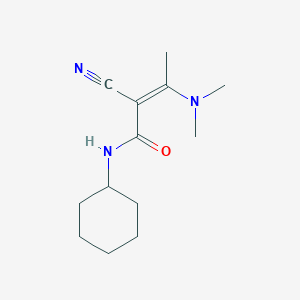
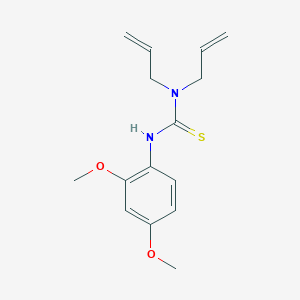
![methyl 2-[(methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5751455.png)
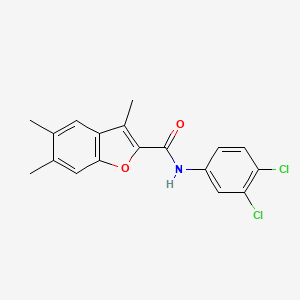

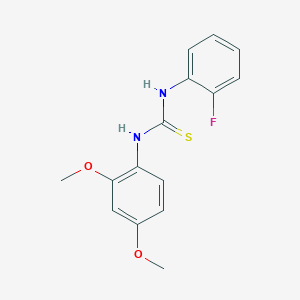
![3-bromo-N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)benzenecarboximidamide](/img/structure/B5751488.png)
![methyl 2-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5751495.png)
![2-(2-furyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5751510.png)
![N-(2-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5751515.png)
